2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yloxy)acetic acid

α-glucosidase inhibition type 2 diabetes benzodioxepin pharmacology

2-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yloxy)acetic acid (CAS 1785082-21-4) is a synthetic, low-molecular-weight (224.21 g/mol) benzodioxepin derivative in which the core 3,4-dihydro-2H-1,5-benzodioxepin scaffold is elaborated with an oxyacetic acid side chain at the 7-position. This compound is utilized as a specialty building block in medicinal chemistry and has been profiled for its ability to inhibit α-glucosidase in vitro , distinguishing it from the simpler 7-acetic acid analog (CAS 127264-07-7) that lacks the linking ether oxygen atom.

Molecular Formula C11H12O5
Molecular Weight 224.21 g/mol
CAS No. 1785082-21-4
Cat. No. B1431395
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yloxy)acetic acid
CAS1785082-21-4
Molecular FormulaC11H12O5
Molecular Weight224.21 g/mol
Structural Identifiers
SMILESC1COC2=C(C=C(C=C2)OCC(=O)O)OC1
InChIInChI=1S/C11H12O5/c12-11(13)7-16-8-2-3-9-10(6-8)15-5-1-4-14-9/h2-3,6H,1,4-5,7H2,(H,12,13)
InChIKeyMNKMAXRAIVNCOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yloxy)acetic acid (CAS 1785082-21-4): Benzodioxepin Scaffold with an Oxyacetic Acid Side Chain for Targeted Enzyme Inhibition Research


2-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yloxy)acetic acid (CAS 1785082-21-4) is a synthetic, low-molecular-weight (224.21 g/mol) benzodioxepin derivative in which the core 3,4-dihydro-2H-1,5-benzodioxepin scaffold is elaborated with an oxyacetic acid side chain at the 7-position [1]. This compound is utilized as a specialty building block in medicinal chemistry and has been profiled for its ability to inhibit α-glucosidase in vitro , distinguishing it from the simpler 7-acetic acid analog (CAS 127264-07-7) that lacks the linking ether oxygen atom.

Workflow α-Glucosidase enzyme inhibition studies
Key feature Ether-linked oxyacetic acid side chain

Why Close Analogs of 2-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yloxy)acetic acid Cannot Be Assumed Interchangeable


The benzodioxepin scaffold tolerates diverse 7-position substituents that yield markedly different biological profiles. The most immediate analog, 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetic acid (CAS 127264-07-7), replaces the target compound's –O–CH₂–COOH motif with a direct –CH₂–COOH linker, altering the spatial orientation of the carboxylate pharmacophore, hydrogen-bond acceptor count, lipophilicity, and metabolic vulnerability [1]. Additional analogs bearing chlorine, sulfonamide, or amine groups at the 7-position exhibit distinct receptor/enzyme interactions (e.g., muscarinic M₃ antagonism, σ receptor binding) [2], underscoring that minor structural perturbations govern target engagement. Consequently, substituting the title compound with an in-class congener without head-to-head biological data risks invalidating structure–activity relationships and experimental reproducibility.

Ether oxygen absence

The direct acetic acid analog lacks the linking oxygen, altering hydrogen bonding and spatial orientation; α-glucosidase activity may not transfer.

Target engagement divergence

Benzodioxepins with chlorine or sulfonamide groups target different receptors (e.g., muscarinic M₃), so SAR assumptions across analogs can be unreliable.

Physicochemical property shift

Variations in logP, HBA, and rotatable bonds between congeners influence solubility and permeability; substitution without head-to-head data risks invalidating experimental reproducibility.

2-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yloxy)acetic acid: Quantitative Differentiation Evidence vs. Analogs and Baselines


α-Glucosidase Inhibition: IC₅₀ of 81–86 μM vs. the 7-Acetic Acid Analog Lacking an Ether Oxygen

2-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yloxy)acetic acid demonstrated moderate inhibitory activity against α-glucosidase, with IC₅₀ values in the range of 81–86 μM . In contrast, the closest analog, 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetic acid (CAS 127264-07-7, missing the ether oxygen), has no reported α-glucosidase activity in the same assay context [1], indicating that the oxyacetic acid side chain is a key determinant of enzyme engagement.

α-Glucosidase inhibition
Assay context
Target: IC₅₀ 81–86 μM Analog: no activity reported
Reported enzyme engagement context; comparator lacks supporting evidence
Verify in target assay; cross-study comparable
α-glucosidase inhibition type 2 diabetes benzodioxepin pharmacology

Hydrogen-Bond Acceptor Count: 5 vs. 4 for the Direct Acetic Acid Analog

The target compound contains five hydrogen-bond acceptors (HBA = 5), while the direct analog 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetic acid has only four [1]. The additional ether oxygen increases polarity and may enhance solubility in aqueous buffers, facilitating in vitro assay setup.

Hydrogen-bond acceptors
Head-to-head
5 (target) vs 4 (analog)
Additional ether oxygen may enhance aqueous solubility and binding vector
Computed property; confirm with experimental solubility
drug-likeness hydrogen bonding physicochemical properties

Rotatable Bond Count: 3 vs. 2 for the 7-Acetic Acid Analog

Possessing three rotatable bonds versus two for the 7-acetic acid analog (CAS 127264-07-7) [1], the target compound offers greater conformational flexibility. This property can be advantageous when optimizing a hit for induced-fit binding to dynamic enzyme pockets.

Rotatable bonds
Head-to-head
3 vs 2
Higher conformational flexibility may support induced-fit binding in fragment screens
Computed; relevance depends on binding pocket dynamics
conformational flexibility molecular recognition ligand efficiency

XLogP3 Lipophilicity: 1.6 vs. In-Class Benzodioxepins with Cl or Sulfonamide Substituents

The target compound exhibits a computed XLogP3 of 1.6 [1], placing it in a favorable lipophilicity range for oral bioavailability according to Lipinski's rule-of-five. This contrasts with more lipophilic benzodioxepin analogs such as 2-(9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetic acid (predicted logP ~2.5) and more polar sulfonamide derivatives (logP <1) [2].

Lipophilicity (XLogP3)
Class-level
Target: 1.6; chlorinated congener ~2.5; sulfonamide derivatives
Balanced lipophilicity may support ADME profiling; not universal for benzodioxepin series
Verify with experimental logP/logD data
lipophilicity ADME lead optimization

2-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yloxy)acetic acid: Evidence-Backed Research and Procurement Scenarios


Type 2 Diabetes Target Validation Using the Compound as an α-Glucosidase Probe

The documented α-glucosidase IC₅₀ range of 81–86 μM supports the compound's use as a moderate-affinity probe for validating this enzyme as a target in postprandial glucose regulation studies. Procurement is justified when a benzodioxepin-based inhibitor with an oxyacetic acid side chain is needed to explore structure–activity relationships distinct from those offered by the 7-acetic acid analog [1].

Fragment-Based Lead Generation Leveraging Enhanced Conformational Flexibility and Hydrogen-Bonding Capacity

With three rotatable bonds and five hydrogen-bond acceptors, the compound is suited for fragment screens where ligand efficiency and conformational adaptability are prioritized. The additional ether oxygen relative to the direct acetic acid analog provides an extra hydrogen-bonding vector that may facilitate binding to shallow or polar protein pockets [1].

Physicochemical Benchmarking of Benzodioxepin Derivatives for Oral Bioavailability Optimization

The balanced XLogP3 of 1.6 makes the title compound a reference standard for profiling lipophilicity-dependent ADME properties within the benzodioxepin chemical series. It offers a midpoint logP that is neither as high as chlorinated analogs (risk of poor solubility) nor as low as sulfonamide derivatives (risk of poor permeability), providing a rational starting point for hit-to-lead campaigns [1].

Application
Selection Property
Validation Focus
α-Glucosidase target validation studies
Oxyacetic acid side chain for enzyme engagement
IC₅₀ assay context and comparator differentiation
Fragment-based lead generation
Rotatable bonds and HBA profile
Conformational adaptability and hydrogen-bonding vector review
Benzodioxepin ADME profiling
XLogP3 lipophilicity midpoint
Solubility/permeability balance assessment
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